ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glyoxalate with an amine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as zinc chloride or nickel, and the process may be carried out under mild to moderate temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitrogen atoms or other substituents on the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted imidazoles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylates, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
- Ethyl 4-methyl-5-imidazolecarboxylate
- Ethyl 1H-imidazole-4-carboxylate
- 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole
Comparison: Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate is unique due to the presence of an amino group at the 5-position, which can significantly influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .
Properties
CAS No. |
562841-85-4 |
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Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C6H11N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3-5H,2,7H2,1H3,(H,8,9) |
InChI Key |
AXKWOLWGODVHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC=N1)N |
Origin of Product |
United States |
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